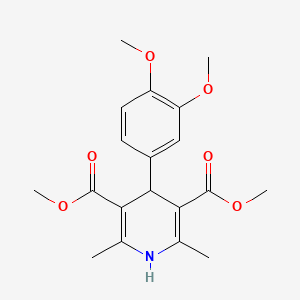

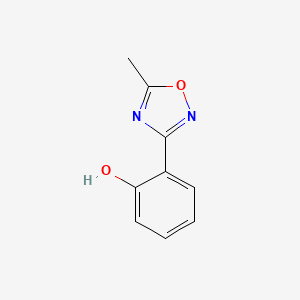

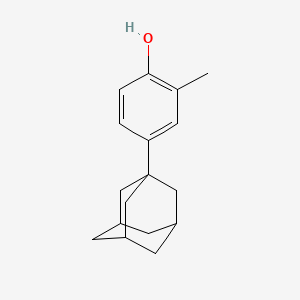

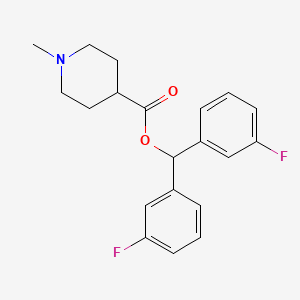

![molecular formula C18H13ClFN3O B8803134 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide CAS No. 59468-83-6](/img/structure/B8803134.png)

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide

Vue d'ensemble

Description

This compound, also known as Flualprazolam, is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a potent ‘designer benzodiazepine’ that has been associated with sedation, loss of consciousness, memory loss, and disinhibition .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a report from the National Forensic Laboratory in Slovenia describes the successful characterization and identification of this compound using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For example, it has been found that several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, are involved in its biotransformation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as nuclear magnetic resonance, High Performance Liquid Chromatography – Time of flight (HPCL-TOF), GCMS and Fourier transform infrared spectroscopy (FTIR) Attenuated Total Reflection (ATR) .Safety And Hazards

This compound has significant abuse potential. It has been associated with sedation, loss of consciousness, memory loss, and disinhibition . Over 25 deaths occurred after confirmed exposure to this compound . It is also worth noting that it is currently listed under Schedule IV of the 1971 Convention on Psychotropic Substances .

Orientations Futures

Given the increasing prevalence of new psychoactive substances on the market, there is a need for continued research into the properties and effects of compounds like this one . This includes further studies into its toxicokinetics, potential for abuse, and the development of methods for its detection and identification in various contexts .

Propriétés

Numéro CAS |

59468-83-6 |

|---|---|

Nom du produit |

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide |

Formule moléculaire |

C18H13ClFN3O |

Poids moléculaire |

341.8 g/mol |

Nom IUPAC |

8-chloro-6-(2-fluorophenyl)-1-methyl-5-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-5-ium |

InChI |

InChI=1S/C18H13ClFN3O/c1-11-21-9-13-10-22(24)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

Clé InChI |

FIDBLKWFRFIVLJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

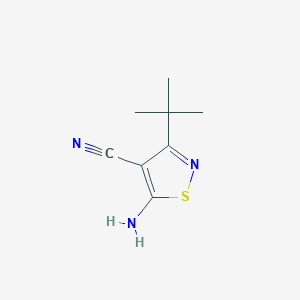

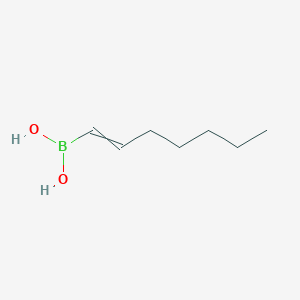

![N-[4-(Trimethylstannyl)-2-pyrimidinyl]acetamide](/img/structure/B8803091.png)